Bienvenue dans la boutique en ligne BenchChem!

4-Aminoquinazoline-6-carbaldehyde

Hydrogen bond donor count Drug-likeness Solubility

4-Aminoquinazoline-6-carbaldehyde (CAS 648449-11-0) is a heterocyclic building block featuring a quinazoline core substituted with a primary amino group at the 4-position and a formyl group at the 6-position. With a molecular formula of C₉H₇N₃O and a molecular weight of 173.17 g/mol, it serves as a privileged intermediate in medicinal chemistry, particularly for constructing 4-aminoquinazoline-based kinase inhibitor scaffolds found in approved anticancer drugs such as gefitinib, erlotinib, and afatinib.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 648449-11-0
Cat. No. B1508744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoquinazoline-6-carbaldehyde
CAS648449-11-0
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)C(=NC=N2)N
InChIInChI=1S/C9H7N3O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-5H,(H2,10,11,12)
InChIKeyFMMPPXMXTZFWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoquinazoline-6-carbaldehyde (CAS 648449-11-0): Core Identity and Scaffold Characteristics for Research Procurement


4-Aminoquinazoline-6-carbaldehyde (CAS 648449-11-0) is a heterocyclic building block featuring a quinazoline core substituted with a primary amino group at the 4-position and a formyl group at the 6-position . With a molecular formula of C₉H₇N₃O and a molecular weight of 173.17 g/mol, it serves as a privileged intermediate in medicinal chemistry, particularly for constructing 4-aminoquinazoline-based kinase inhibitor scaffolds found in approved anticancer drugs such as gefitinib, erlotinib, and afatinib [1]. The compound is commercially available at standard purities of 97% (Bidepharm) to NLT 98% (MolCore), with batch-specific QC documentation including NMR, HPLC, and GC .

Why 4-Aminoquinazoline-6-carbaldehyde Cannot Be Simply Replaced by Other Quinazoline-6-carbaldehyde Analogs


The 4-position substituent on the quinazoline-6-carbaldehyde scaffold is not a passive structural feature; it fundamentally governs hydrogen bonding capacity, electronic character, and the repertoire of accessible downstream chemistry. 4-Chloroquinazoline-6-carbaldehyde (CAS 648449-05-2) and 4-oxo/hydroxy analogs (CAS 1121529-15-4) possess zero and one hydrogen bond donor, respectively, altering their solubility, crystallinity, and biological target engagement profiles. Critically, the primary 4-NH₂ group enables direct amide coupling, Schiff base formation, and reductive amination pathways that are inaccessible or require additional synthetic steps with chloro or oxo variants [1]. DFT calculations on 6-substituted 4-aminoquinazoline derivatives confirm that the amino form is the most stable tautomer and that the first protonation occurs at the ring N1 nitrogen, establishing a unique basicity fingerprint that differs from non-amino analogs [2].

Quantitative Differentiation Evidence: 4-Aminoquinazoline-6-carbaldehyde vs. Closest Structural Analogs


Hydrogen Bond Donor Capacity: 2 HBD vs. 0 (4-Chloro) vs. 1 (4-Oxo/Hydroxy) – Impact on Solubility, Crystallinity, and Formulation

4-Aminoquinazoline-6-carbaldehyde possesses two hydrogen bond donors (both protons on the primary 4-NH₂ group), compared to zero for 4-chloroquinazoline-6-carbaldehyde (CAS 648449-05-2) and one for 4-hydroxyquinazoline-6-carbaldehyde (CAS 1121529-15-4) [1]. This HBD count directly influences aqueous solubility, crystal packing, and the ability to engage in intermolecular hydrogen bonding with biological targets. In drug design, an HBD count of 2 contributes to compliance with Lipinski's Rule of Five, whereas zero HBD (4-chloro analog) may limit oral bioavailability potential in downstream lead compounds .

Hydrogen bond donor count Drug-likeness Solubility Crystallinity Medicinal chemistry building blocks

Topological Polar Surface Area (TPSA) and Drug-Likeness: ~56–58 Ų vs. 42.85 Ų (4-Chloro) – Implications for Membrane Permeability

The amino and aldehyde substituents confer a higher TPSA on 4-aminoquinazoline-6-carbaldehyde (estimated ~56–58 Ų based on structural analogy to 4-hydroxyquinazoline-6-carbaldehyde with TPSA 58.5 Ų) compared to 42.85 Ų for 4-chloroquinazoline-6-carbaldehyde . The 4-oxo/hydroxy analog has a computed TPSA of 58.5 Ų, placing the 4-amino variant in an intermediate polar surface range that balances solubility with membrane permeability . Under Veber's rules, a TPSA below 140 Ų is correlated with good oral bioavailability; both compounds satisfy this threshold, but the amino variant's higher polarity can improve solubility-limited absorption scenarios [1].

Topological polar surface area TPSA Membrane permeability ADME Drug-likeness Veber's rules

Commercial Purity Differential: 97%–NLT 98% (4-Amino) vs. 95% Typical (4-Chloro) – Reducing Impurity Carry-Through in Multi-Step Synthesis

4-Aminoquinazoline-6-carbaldehyde is routinely supplied at 97% purity (Bidepharm, with batch-specific NMR, HPLC, and GC documentation) and NLT 98% (MolCore, ISO-certified) . In contrast, the closest analog 4-chloroquinazoline-6-carbaldehyde is most commonly offered at 95% purity (Chemenu, Alichem) or 95+% (ChemScene) [1]. A 2–3 percentage point purity advantage reduces the cumulative impurity burden in multi-step synthetic sequences, where each intermediate's purity multiplicatively affects final API yield and purity. For a 5-step linear synthesis, a 97% vs. 95% starting purity translates to a theoretical yield differential of approximately (0.97/0.95)⁵ ≈ 11% higher final throughput before purification [2].

Purity Quality control HPLC NMR Multi-step synthesis Impurity profiling Procurement specification

Molecular Weight and Atom Economy: 173.17 g/mol (4-Amino) vs. 192.60 g/mol (4-Chloro) – More Efficient Scaffold for Fragment-Based Drug Design

4-Aminoquinazoline-6-carbaldehyde has a molecular weight of 173.17 g/mol, approximately 10% lower than the 4-chloro analog (192.60 g/mol) and comparable to the 4-oxo/hydroxy analog (174.16 g/mol) [1]. In fragment-based drug design (FBDD), fragments are typically required to have MW ≤ 300 g/mol, with lower molecular weight scaffolds preferred for maximizing ligand efficiency (LE). At 173.17 g/mol, the 4-amino variant provides a more atom-economical starting point for lead optimization, allowing greater headroom for subsequent substituent addition before breaching the MW 500 threshold commonly associated with poor drug-likeness [2].

Molecular weight Atom economy Fragment-based drug design Lead optimization Scaffold efficiency

Dual Orthogonal Functional Group Reactivity: Simultaneous 4-NH₂ and 6-CHO Enable One-Pot Sequential Derivatization Unavailable to Mono-Functional Analogs

The defining synthetic advantage of 4-aminoquinazoline-6-carbaldehyde is the simultaneous presence of two chemically orthogonal functional groups: a nucleophilic primary amine (4-NH₂) susceptible to acylation, sulfonylation, and reductive amination, and an electrophilic aldehyde (6-CHO) capable of Schiff base/hydrazone formation, reductive amination, and Grignard addition . This contrasts with 4-chloroquinazoline-6-carbaldehyde, where the 4-Cl is limited to nucleophilic aromatic substitution (SNAr) reactions, and with quinazoline-6-carbaldehyde (unsubstituted at C4), which lacks a second derivatizable handle entirely [1]. The 4-NH₂ group also enhances aqueous solubility at mildly acidic pH via protonation, facilitating reactions in aqueous or biphasic media that are inaccessible to the hydrophobic 4-chloro analog .

Orthogonal functional groups Synthetic versatility One-pot synthesis Amide coupling Schiff base Reductive amination Click chemistry

Theoretically Computed Basicity Fingerprint: Most Stable Amino Tautomer and N1 Protonation Site Distinguishes 4-Aminoquinazolines from 4-Chloro and 4-Oxo Analogs

A DFT study (B3LYP/6-31G(d)) on five 6-substituted 4-aminoquinazoline derivatives, including carbaldehyde analogs, established that the amino tautomer is the most stable form and that the first protonation occurs at the ring N1 nitrogen atom [1]. This protonation behavior directly affects chromatographic retention, salt formation, and pH-dependent solubility. The 4-chloro analog lacks a basic amine center, while the 4-oxo/hydroxy analog exists predominantly as the lactam tautomer with a different protonation site. These distinct acid-base profiles mean that the 4-amino variant will exhibit different extraction behavior, ion-exchange chromatography characteristics, and pH-dependent partitioning compared to non-amino analogs—critical considerations for both synthetic workup and analytical method development.

pKa Basicity DFT calculation Tautomerism Protonation state Physicochemical profiling

Optimal Procurement Scenarios for 4-Aminoquinazoline-6-carbaldehyde: Where the Quantitative Differentiation Drives Decisive Selection


Medicinal Chemistry: Kinase Inhibitor Library Synthesis Requiring 4-NH₂ for Direct Amide Coupling to Carboxylic Acid Building Blocks

When synthesizing focused libraries of 4-amidoquinazoline-6-carbaldehyde derivatives as potential EGFR, VEGFR-2, or PI3K inhibitors, the free 4-NH₂ group enables direct HATU/DCC-mediated amide coupling without the additional hydrolysis step required when starting from 4-chloroquinazoline-6-carbaldehyde. The 97%+ starting purity reduces byproduct formation in library synthesis, while the TPSA advantage (~56–58 Ų vs. 42.85 Ų for the chloro analog ) yields amide products with more favorable calculated logP and solubility profiles. This scaffold directly maps onto the 4-aminoquinazoline core found in gefitinib, erlotinib, and afatinib [1].

Fragment-Based Drug Discovery (FBDD): Low-MW Privileged Scaffold with Balanced Polarity for SPR and NMR Screening

At 173.17 g/mol with two hydrogen bond donors and an estimated TPSA of ~56–58 Ų, 4-aminoquinazoline-6-carbaldehyde falls within ideal fragment screening parameters (MW ≤ 300, HBD ≤ 3, TPSA ≤ 140 Ų). The dual orthogonal functional groups permit rapid SAR expansion at both the 4-NH₂ (via acylation) and 6-CHO (via reductive amination) positions, generating fragment libraries with two independent diversity vectors from a single starting material—a distinct advantage over the mono-functional quinazoline-6-carbaldehyde scaffold.

Process Chemistry and Scale-Up: Higher Purity Starting Material Reducing Purification Burden in Multi-Kilogram Campaigns

For process routes requiring 4-aminoquinazoline-6-carbaldehyde as a key intermediate, the commercially available purity of NLT 98% (MolCore, ISO-certified ) compared to 95% typical for the 4-chloro analog translates to reduced impurity carry-through in multi-step sequences. The theoretical 11% yield advantage over five steps (see Section 3, Evidence Item 3) can represent significant cost savings at scale. Additionally, the amino tautomer stability and defined protonation site (N1) established by DFT calculations [1] provide a predictable basis for developing robust extraction and crystallization protocols during scale-up.

Chemical Biology: Bioconjugation via Chemoselective 6-CHO Derivatization While Retaining 4-NH₂ for Downstream Target Engagement

The 6-CHO group can be selectively derivatized via oxime/hydrazone formation or reductive amination for biotin/PEG/fluorophore attachment, while the 4-NH₂ remains available for subsequent kinase hinge-binding interactions. This orthogonal reactivity profile is not available with 4-chloroquinazoline-6-carbaldehyde, where both 4-Cl and 6-CHO are electrophilic sites requiring sequential protection/deprotection strategies. The higher HBD count (2 vs. 0) of the 4-amino variant also improves aqueous compatibility for biochemical assay conditions .

Quote Request

Request a Quote for 4-Aminoquinazoline-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.